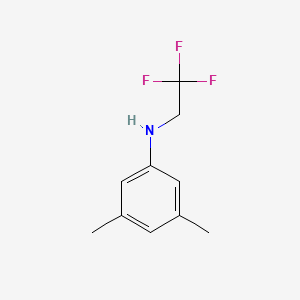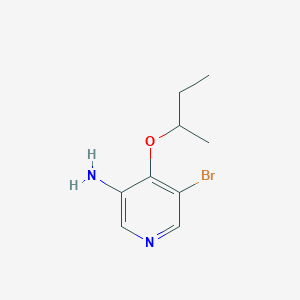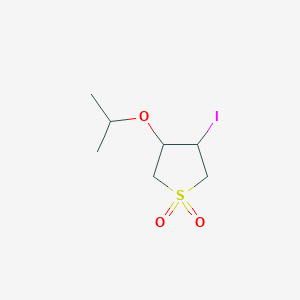
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione: is a chemical compound characterized by its unique structure, which includes an iodine atom, a propan-2-yloxy group, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of iodinated derivatives .
Aplicaciones Científicas De Investigación
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with biological molecules through sulfur chemistry. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-4-(propan-2-yloxy)aniline: Similar in structure but with an aniline group instead of a thiolane ring.
3-Iodo-4-(propan-2-yloxy)oxolane: Contains an oxolane ring instead of a thiolane ring.
Uniqueness
The uniqueness of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione lies in its combination of an iodine atom, a propan-2-yloxy group, and a thiolane ring. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C7H13IO3S |
|---|---|
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
3-iodo-4-propan-2-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13IO3S/c1-5(2)11-7-4-12(9,10)3-6(7)8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
VIUQLPKZZPAVEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CS(=O)(=O)CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


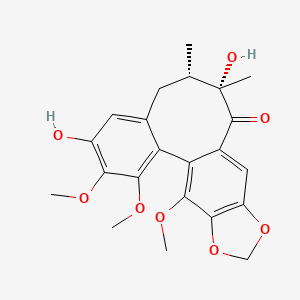
![2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid](/img/structure/B13070311.png)
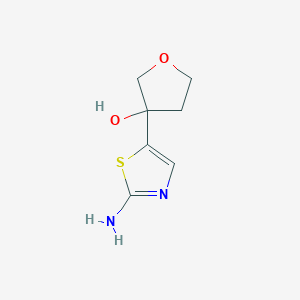
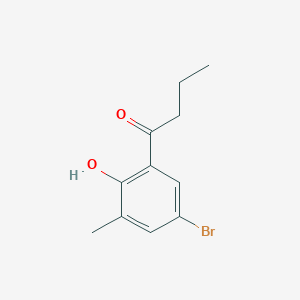
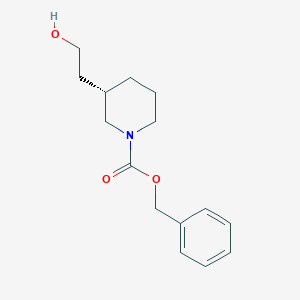
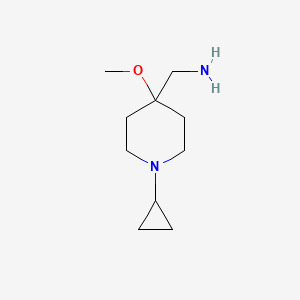


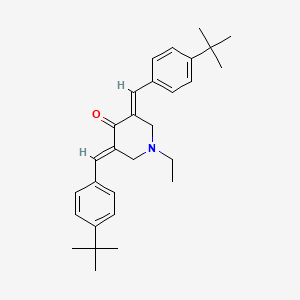
![2-chloro-N-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B13070365.png)
![Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine](/img/structure/B13070370.png)
